![molecular formula C17H20BrN5O B2617879 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2202046-99-7](/img/structure/B2617879.png)

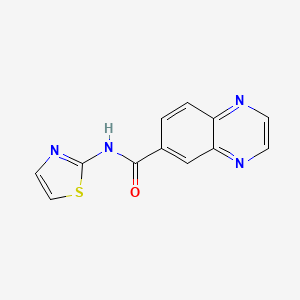

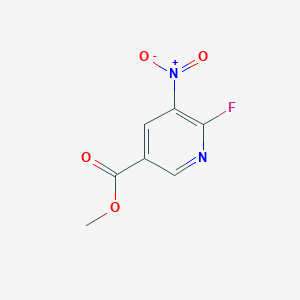

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound might involve the use of 2-Amino-5-bromopyridine and 5-Bromopyrimidine as starting materials . Rapid nucleophilic displacement reactions of 5-Bromopyrimidine with nucleophiles under microwave irradiation has been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclohexyl ring, a cyclopropyl group, and a dihydropyridazinone ring. The compound also contains a bromopyrimidinyl group, which is a brominated aromatic amine reagent .Chemical Reactions Analysis

The compound might be involved in various chemical reactions. For instance, 2-Amino-5-bromopyridine, a potential starting material for the synthesis of this compound, has been used for labeling of model reducing-end oligosaccharides via reductive amination .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

The chemical compound has applications in the synthesis of various biologically significant derivatives. For instance, Abdel-Fattah et al. (2006) explored the synthesis of fused thienopyrimidines with potential antimicrobial properties, which could be linked to similar structures like the compound (Abdel-Fattah et al., 2006). Similarly, Rahimizadeh et al. (2007) discussed a novel route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, indicating the potential for diverse derivative synthesis (Rahimizadeh et al., 2007).

Biological Activities

The compound and its derivatives show promise in biological activities. For example, El-Sherbeny et al. (1995) synthesized a series of thienopyrimidine derivatives with notable antimicrobial, antiviral, and cytotoxic activities (El-Sherbeny et al., 1995). Lanjewar et al. (2009) also reported the synthesis of dihydropyrimidine derivatives with antimicrobial and antifungal properties (Lanjewar et al., 2009).

Antiproliferative and Anticancer Properties

Compounds structurally related to the query chemical have demonstrated antiproliferative and anticancer activities. Awad et al. (2015) explored the synthesis of new pyrimidine derivatives with antiproliferative activity against various human cancer cell lines (Awad et al., 2015).

Multifunctional Compound Synthesis

The compound's structural framework facilitates the synthesis of multifunctional compounds. Gupta et al. (2014) demonstrated a one-step synthesis of multifunctional pyrimidines using green chemistry techniques, emphasizing the versatility of such structures in synthesizing diverse bioactive compounds (Gupta et al., 2014).

Enzyme Inhibition Properties

Certain derivatives of the compound have shown potential as enzyme inhibitors. Doulah et al. (2011) presented a novel synthesis of Pyrimido[4,5- e] [1,3,4] thiadiazines as potential 15-lipoxygenase inhibitors, suggesting its utility in therapeutic applications targeting specific enzymes (Doulah et al., 2011).

Eigenschaften

IUPAC Name |

2-[4-[(5-bromopyrimidin-2-yl)amino]cyclohexyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN5O/c18-12-9-19-17(20-10-12)21-13-3-5-14(6-4-13)23-16(24)8-7-15(22-23)11-1-2-11/h7-11,13-14H,1-6H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJNRQNWNLPHMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC4=NC=C(C=N4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2617796.png)

![N-(4-bromo-2-fluorophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2617800.png)

![Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2617804.png)

![[4-[[6-(Dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2617807.png)

![3-{1-nitro-2-[3-(trifluoromethyl)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B2617812.png)

![8-{4-[(2,6-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-pentyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2617817.png)

![3-{[(cyclopropylcarbonyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2617818.png)